molecular formula C7H4ClN3O B14030646 3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

Cat. No.: B14030646
M. Wt: 181.58 g/mol
InChI Key: SGQGCDQNFUOLSQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid hydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxadiazole ring makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H

InChI Key

SGQGCDQNFUOLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)Cl

Origin of Product

United States

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